(4-methoxyphenyl)methylphosphonic Acid
Overview
Description
(4-methoxyphenyl)methylphosphonic acid, also known as 4-MPMPA, is a phosphonic acid derivative that is used as a building block for the synthesis of various compounds. It is a colorless, crystalline solid that is soluble in most organic solvents. 4-MPMPA is used in the synthesis of organic molecules, pharmaceuticals, and polymers, and is a key component in the synthesis of numerous compounds.
Scientific Research Applications
Corrosion Inhibition
(4-Methoxyphenyl)methylphosphonic acid and its derivatives have been investigated for their potential as corrosion inhibitors. For instance, ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate and its analogs have shown efficiency in inhibiting the corrosion of mild steel in acidic environments. These compounds are mixed inhibitors and adhere to the surface of mild steel following the Langmuir isotherm, with quantum chemical calculations supporting the experimental observations (Djenane et al., 2019).
Cancer Research
In cancer research, certain aminophosphonates derived from (4-methoxyphenyl)methylphosphonic acid have shown promising cytotoxic effects on cancer cell lines. N-(4-Methoxyphenyl)amino(pyren-1-yl)methylphosphonate, for instance, demonstrated cytotoxicity for the HCT116 cancer cell line, with a relatively low toxicity towards normal lymphocytes (Lewkowski et al., 2016).
Material Science
In material science, derivatives of (4-methoxyphenyl)methylphosphonic acid have been utilized in the synthesis of various compounds. For example, studies have been conducted on dithiophosphonato complexes of metals like Ni(II), Cd(II), and Hg(II) using derivatives of this compound, exploring their structural and electronic properties through methods like density functional theory (SAĞLAM et al., 2015).
Microbial Utilization
In microbiology, phosphonic acids like (4-methoxyphenyl)methylphosphonic acid are relevant in the study of microbial degradation of various phosphonic acid compounds. Marine bacteria, such as Phaeobacter sp. and Ruegeria sp., can grow on methylphosphonic acid as well as on alkyl-, carboxy-, aminoalkyl-, and hydroxyalkyl-phosphonic acid compounds, indicating their involvement in the microbial degradation of these substances (Urata et al., 2022).
Polymer Science
In polymer science, (4-methoxyphenyl)methylphosphonic acid derivatives have been studied for their potential in creating hydrolytically stable phosphonic acid monomers for adhesive polymers (Moszner et al., 2001).
Electrochromic Devices
In the field of electrochromic devices, (4-methoxyphenyl)methylphosphonic acid derivatives have been used in the construction of novel black-to-transmissive electrochromic devices, showcasing panchromatic absorption and excellent cycling stability, indicating their potential for various electrochromic applications (Weng et al., 2016)
properties
IUPAC Name |
(4-methoxyphenyl)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O4P/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVFSMXCWTYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378719 | |
Record name | (4-methoxyphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)methylphosphonic Acid | |
CAS RN |
40299-61-4 | |
Record name | (4-methoxyphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40299-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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